molecular formula C6H8N2O2 B1592231 1,5-Dimethyl-1H-imidazole-4-carboxylic acid CAS No. 80304-42-3

1,5-Dimethyl-1H-imidazole-4-carboxylic acid

Cat. No. B1592231
CAS RN: 80304-42-3
M. Wt: 140.14 g/mol
InChI Key: MJWMSFLDPWTOSC-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-imidazole-4-carboxylic acid (DICA) is an important organic compound in the field of synthetic chemistry. It is a versatile building block for a variety of applications, ranging from pharmaceuticals to biotechnology. DICA is a five-membered heterocyclic compound with an imidazole ring structure, and is a useful intermediate for the synthesis of other compounds.

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole derivatives, including 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, have a broad range of biological activities . They are used in the development of various drugs with antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
    • For example, 4,5-Imidazoledicarboxylic Acid, a related compound, is used in the synthesis of N-substituted cyclic imides with anticancer and anti-inflammatory activities .
  • Synthetic Chemistry

    • Imidazole and its derivatives are used extensively in synthetic chemistry . They play a pivotal role in the synthesis of biologically active molecules .
    • They are also used to generate different types of coordination polymers .
  • Industrial Applications

    • Imidazole derivatives have found applications in industry . For instance, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes .
  • Biological Activities

    • Imidazole derivatives, including 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Regiocontrolled Synthesis

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Treatment of Infections

    • The most clinically used drug-compounds for the treatment of both infections caused by protozoa such as Trichomonas vaginalis, Entamœba histolytica, Giardia intestinalis and infections induced by anaerobic bacteria is metronidazole .

properties

IUPAC Name

1,5-dimethylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMSFLDPWTOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594404
Record name 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-imidazole-4-carboxylic acid

CAS RN

80304-42-3
Record name 1,5-Dimethyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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